Aeea-aeea
Overview
Description
Mechanism of Action
Target of Action
It is often used as an organic reagent in various chemical reactions .
Mode of Action
It is known to be used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA .
Result of Action
It is used in the preparation and studies of the biological activities of kappa agonist CovX-bodies .
Biochemical Analysis
Biochemical Properties
2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the development of chemically modified peptide nucleic acids (PNA) as probes for the qualitative and quantitative detection of DNA . The compound’s amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), forming stable amide bonds . These interactions are crucial for its function in biochemical assays and therapeutic applications.
Cellular Effects
The effects of 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies involving the biological activities of kappa agonist CovX-bodies . The compound’s ability to modify peptide nucleic acids allows it to impact gene expression and cellular signaling, making it a valuable tool in genetic and cellular research.
Molecular Mechanism
At the molecular level, 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid exerts its effects through specific binding interactions with biomolecules. The amino group of the compound reacts with carboxylic acids and other functional groups to form stable amide bonds . This reactivity is essential for its role in enzyme inhibition or activation and changes in gene expression. The compound’s interactions at the molecular level are pivotal for its function in biochemical and therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. It is known to be stable under specific conditions, such as being stored in an inert atmosphere and protected from light and moisture . These conditions help maintain its efficacy in in vitro and in vivo studies, ensuring consistent results over extended periods.
Dosage Effects in Animal Models
The effects of 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may be beneficial, while high doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound’s role in metabolic flux and its impact on metabolite levels are areas of active research, providing insights into its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . Understanding these mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are vital for its role in cellular processes and therapeutic applications.
Preparation Methods
The synthesis of Aeea-aeea can be achieved through a series of organic reactions. One common method involves the condensation of 2-aminoethanol with chloroacetic acid ester, followed by ester hydrolysis . The reaction conditions typically include the use of solvents such as pyridine and the protection of the reaction environment with inert gases like nitrogen . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Aeea-aeea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions[][3].
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dimethyl sulfoxide[3][3]. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Aeea-aeea has a wide range of scientific research applications:
Comparison with Similar Compounds
Aeea-aeea can be compared with other similar compounds such as:
2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine: This compound has similar ethoxy groups but differs in its functional groups, leading to different chemical properties and applications.
8-Amino-3,6-dioxaoctanoic acid: This compound shares a similar backbone but has variations in its amino and carboxylic acid groups.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of applications in different fields.
Properties
IUPAC Name |
2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O7/c13-1-3-18-5-7-20-9-11(15)14-2-4-19-6-8-21-10-12(16)17/h1-10,13H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZVQKYXWPIKIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)NCCOCCOCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191445 | |
Record name | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1143516-05-5 | |
Record name | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143516-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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